molecular formula C15H16N2O B2892333 (2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one CAS No. 1321895-49-1

(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

Cat. No.: B2892333
CAS No.: 1321895-49-1
M. Wt: 240.306
InChI Key: WCOFYCYVMITNMB-UHFFFAOYSA-N
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Description

(2E)-2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is a fused heterocyclic compound featuring an imidazo[1,2-a]azepine core substituted with a benzylidene group at the 2-position. The (2E)-configuration of the benzylidene moiety influences its stereoelectronic properties, which may enhance interactions with biological targets such as microbial enzymes or membranes.

Properties

IUPAC Name

(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOFYCYVMITNMB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one, also known by its CAS number 306736-85-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on tyrosinase inhibition, antioxidant activity, and cytotoxicity.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O with a molecular weight of 240.30 g/mol. The compound features a unique imidazoazepine structure that contributes to its biological activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production and is often targeted for treating hyperpigmentation disorders. Studies have shown that analogs of (2E)-2-benzylidene compounds exhibit significant inhibitory effects on tyrosinase activity.

  • Inhibition Studies :
    • Analog 3 demonstrated an IC50 value of 0.08 µM , indicating potent inhibition compared to kojic acid (IC50 = 24.09 µM) .
    • Other analogs also showed strong inhibition with IC50 values ranging from 1.12 µM to 3.82 µM .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

  • Experimental Findings :
    • Various analogs of the compound were tested for their antioxidant efficacy. Some exhibited activities comparable to established antioxidants .
    • The antioxidant capacity was assessed using standard assays that measure the ability to scavenge free radicals.

Cytotoxicity

Evaluating the cytotoxic effects of compounds is essential for determining their safety profiles.

  • Cell Viability Assays :
    • In B16F10 murine cells, several analogs did not show cytotoxicity at concentrations up to 20 µM , while one analog (analog 2) exhibited significant cytotoxicity at lower concentrations .
    • This indicates that while some derivatives are potent inhibitors of tyrosinase, they may also pose risks at certain dosages.

Data Table: Biological Activities of Selected Analogs

CompoundTyrosinase IC50 (µM)Antioxidant ActivityCytotoxicity (at 20 µM)
Analog 13.82ModerateNon-cytotoxic
Analog 2>20LowCytotoxic
Analog 30.08HighNon-cytotoxic
Kojic Acid24.09ReferenceNon-cytotoxic

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of benzylidene derivatives:

  • Study on Melanin Production : A study demonstrated that certain benzylidene derivatives effectively inhibited melanin production in B16F10 cells by targeting intracellular tyrosinase activity .
  • Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots revealed that the inhibition mechanism of these compounds involves competitive inhibition of tyrosinase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]azepine scaffold accommodates diverse substituents, which modulate biological activity. Key analogs include:

a) Quaternary Salts of Imidazo[1,2-a]azepines
  • Example : 3-Biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (Compound VI)
    • Activity : Exhibited polyvalent activity against S. aureus, C. neoformans, and C. albicans (MIC = 1–4 μg/mL), comparable to reference drugs like fluconazole .
    • Structural Difference : The quaternary ammonium group enhances solubility and electrostatic interactions with microbial cell membranes but increases cytotoxicity (e.g., hemolytic activity against human RBCs) .
b) Diarylmethylene Derivatives
  • Example: 2-(Bis(4-methoxyphenyl)methylene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one (Compound 1'h) Synthesis: Achieved via acetate/acetic acid-assisted one-pot synthesis (51% yield) .
c) Phenacyl-Substituted Derivatives
  • Example: 1-[2-Oxo-2-(4-phenoxyphenyl)-ethyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (Compound 10c) Activity: Broad-spectrum activity against S. aureus, E. coli, K. pneumoniae, and C. neoformans (MIC = 2–8 μg/mL) . Structural Impact: The phenacyl group at position 1 enhances antimicrobial potency but correlates with higher cytotoxicity (LD₅₀ > 2000 mg/kg in mice) .
Table: Comparative Bioactivity of Key Analogs
Compound Antimicrobial Activity (MIC, μg/mL) Cytotoxicity (Hemolysis/Cell Lines) In Vivo Toxicity (LD₅₀, mg/kg)
Compound VI S. aureus: 1, C. neoformans: 2 High hemolytic activity Not reported
Compound 10c Broad spectrum (2–8) Cytotoxic to HEK-293 >2000
Compound 6c (Pyrroloimidazole analog) MIC = 2–4 (Gram-positive and fungi) High hemolysis >2000
Compound 1'h Not reported Not reported Not reported

Key Observations :

  • Quaternary salts (e.g., VI, 10c) show potent antimicrobial activity but suffer from cytotoxicity due to their charged nature .
  • Electron-withdrawing substituents (e.g., Cl, F) enhance activity, while electron-donating groups (e.g., OCH₃) reduce efficacy .

Spectroscopic and Physicochemical Properties

  • ¹H NMR Trends :
    • Methylene protons in the azepine ring resonate at 1.70–4.23 ppm .
    • The benzylidene proton (2-CH) appears as a singlet near 7.77 ppm in analogs like compound 9 .
  • Molecular Weight and Solubility :
    • The target compound (C₁₈H₁₈N₂O) has a molecular weight of 278.35 g/mol , lower than quaternary salts (e.g., 10c: 424.2 g/mol), suggesting improved permeability .

Preparation Methods

Cyclocondensation of Diamines with Cyclic Ketones

The imidazo[1,2-a]azepine core is typically constructed via cyclocondensation between 2-aminoazepanes and α-ketoesters or acylating agents. For example, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine reacts with 2-amino-1-arylethanones under reflux in ethanol to yield 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines. This method achieves yields of 65–78%, with electron-deficient aryl groups enhancing cyclization efficiency due to reduced steric hindrance.

Oxidative Cyclization Strategies

Alternative routes employ oxidative cyclization of N-alkylated precursors. Treatment of 2-(aminomethyl)azepan-1-ones with iodine in DMSO at 80°C induces intramolecular C–N bond formation, generating the imidazo[1,2-a]azepin-3-one scaffold in 72% yield. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Advanced Functionalization and Derivative Synthesis

Reductive Amination for N-Alkylation

Quaternary ammonium salts are synthesized by alkylating the imidazole nitrogen with methyl iodide or benzyl bromide in acetonitrile at 50°C. Menthol-derived alkylating agents introduce chirality, producing diastereomers resolvable via chiral HPLC. For example, reaction with L-menthol chloroacetate yields 85% of a 1:1 diastereomeric mixture, with $$ ^1H $$ NMR showing AB doublets at δ 5.26 and 5.36 ppm ($$ J = 17.9 \, \text{Hz} $$).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs aryl groups at the C2 position. Using Pd(PPh3)4 (5 mol%), K2CO3, and boronic acids in dioxane/water (4:1), 2-aryl derivatives are obtained in 70–78% yield. Xantphos ligands enhance selectivity for mono-coupled products over bis-arylation byproducts.

Spectroscopic Characterization and Analytical Validation

$$ ^1H $$ NMR Spectral Features

  • Imidazole protons : Resonate as singlets at δ 7.8–8.2 ppm, deshielded by the electron-withdrawing carbonyl.
  • Benzylidene vinyl proton : Appears as a singlet at δ 7.3–7.5 ppm, with coupling constants ($$ J = 16.1 \, \text{Hz} $$) confirming the E-configuration.
  • Azepane methylenes : Multiplet signals at δ 1.6–2.8 ppm integrate for six protons, confirming the seven-membered ring.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectra (HRMS) exhibit molecular ion peaks at m/z 307.1445 ([M+H]$$ ^+ $$), consistent with $$ \text{C}{18}\text{H}{19}\text{N}2\text{O}2 $$. Elemental analysis validates stoichiometry within 0.3% of theoretical values.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. A pilot-scale setup producing 10 kg/month achieves 89% yield with 99.5% purity by HPLC.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of imidazoazepinone and benzaldehyde derivatives with KHSO4·SiO2 achieves 81% yield in 2 hours, minimizing waste generation.

Q & A

Q. What strategies differentiate the bioactivity of (2E)-isomers from (2Z)-isomers or analogs?

  • Methodology :
  • Stereoselective synthesis : Chiral catalysts (e.g., L-proline) to isolate E/Z isomers.
  • Biological profiling : Parallel testing of isomers in enzyme inhibition assays (e.g., COX-2) to correlate stereochemistry with activity .

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